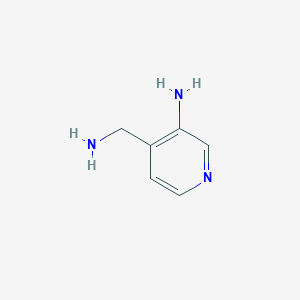
Purpurin
Overview
Description
Purpurins are a class of compounds derived from porphyrins, which have shown significant potential in medical applications, particularly in photodynamic therapy (PDT) for cancer treatment. These compounds are known for their ability to generate cytotoxic species upon light activation, which can selectively target and destroy tumor cells. Purpurins have been synthesized from various starting materials such as etioporphyrin I and coproporphyrin I, with high yields and regioselectivity, indicating their synthetic accessibility for further research and potential clinical use .
Synthesis Analysis
The synthesis of purpurins and their derivatives has been extensively studied. High yield preparation of this compound-18 from Spirulina maxima has been reported, providing an efficient source for this compound . Additionally, controlled synthesis methods have been developed to produce purpurins with specific modifications at the periphery of the macrocycle, which can influence their photophysical properties and therapeutic efficacy . These methods include various reactions such as oxidation, reduction, electrophilic addition, and cycloaddition, allowing for the introduction of different substituents that can alter the electronic spectrum of the compounds .
Molecular Structure Analysis
The molecular structures of this compound derivatives have been characterized using techniques such as UV, IR, and NMR spectroscopy, as well as elemental analysis and single-crystal X-ray diffraction . These studies have provided detailed insights into the structural features of purpurins, including the positions and types of substituents that can be introduced onto the macrocycle. For instance, modifications at the 3-position and the introduction of various substituents at the 12 and 20 positions have been achieved, demonstrating the versatility of purpurins as a scaffold for chemical modifications .
Chemical Reactions Analysis
Purpurins undergo a variety of chemical reactions that enable the synthesis of a wide range of derivatives. These reactions include electrophilic addition, polar cycloaddition, electrophilic substitution, allomerization, and nucleophilic substitution . The reactivity of specific positions on the this compound macrocycle, such as the C(3)-vinyl group and the C(12)-methyl or 20-meso-hydrogen, has been exploited to introduce different substituents, which can significantly affect the properties of the resulting compounds . Additionally, the McMurry reaction has been used to create dimers of purpurinimides, which have interesting electrochemical properties and potential applications in electron transfer studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of purpurins have been investigated through photophysical and photochemical studies. These compounds exhibit high quantum yields of long-lived triplet excited states, which are efficient in quenching molecular oxygen to produce singlet oxygen, a reactive species used in PDT . The generation of triplet states and singlet oxygen is a key feature of purpurins that contributes to their potential as photosensitizers in cancer therapy . Moreover, the photophysical measurements have shown that purpurins can undergo oxidative cleavage and hydration reactions upon light irradiation, leading to changes in their absorption spectra .
Scientific Research Applications
Anticancer and Antigenotoxic Properties
Purpurin, a natural anthraquinone, has shown potential in cancer treatment. Studies reveal its ability to induce apoptosis in cancer cells via photosensitization and generation of reactive oxygen species (ROS). It inhibits essential CYP-450 enzymes, contributing to its antimutagenic properties. This mechanism is vital for targeting various cancers, including lung cancer, by modulating cell survival pathways (Singh et al., 2020), (Rustage et al., 2023).
Neuromodulatory Effects
This compound crosses the blood-brain barrier, exhibiting neuroprotective effects. It shows promise in treating neurodegenerative disorders like Alzheimer’s disease and depression, primarily due to its antioxidant nature and the ability to reduce mitochondrial and endoplasmic reticulum stress (Singh et al., 2020), (Kim et al., 2021).
Anti-Inflammatory and Immunomodulatory Activities
This compound demonstrates significant anti-inflammatory effects, useful in conditions like atopic dermatitis and rheumatoid arthritis. It modulates cytokine production and inhibits key inflammatory pathways in cellular models (Oh et al., 2022), (Zeng et al., 2023).
Antimicrobial Potential
This compound shows effectiveness against various microbial strains, including Candida species, highlighting its potential as a natural antimicrobial agent. Its inhibitory action on fungal efflux pumps and mitochondrial membrane potential depolarization is particularly noteworthy (Kang et al., 2010).
Application in Dyeing and Textiles
Historically used as a dye, this compound’s properties in textile applications are also researched. Its interaction with various fibers, including nylon, and the influence of pH and temperature on dye uptake are areas of study (Gupta et al., 2001).
Photodynamic Therapy and Medical Imaging
This compound's photosensitizing properties make it a candidate for photodynamic therapy, particularly in treating tumors. Its ability to get photosensitized by UV-light and generate target-specific apoptosis in cancer cells is a significant area of research (Singh et al., 2020), (Ahmadi et al., 2014).
Safety and Toxicology Studies
Toxicological studies of this compound, particularly focusing on acute oral toxicity, have been conducted to establish its safety profile. It’s deemed non-toxic and safe under tested experimental conditions, vital for its potential therapeutic applications (Bedi & Krishan, 2019).
Mechanism of Action
Target of Action
Purpurin, a major anthraquinone present in the roots of Rubia cordifolia (madder), is known to activate Nrf2 (Nuclear transcription factor erythroid 2-related factor 2) . Nrf2 is a key regulator of antioxidant response element (ARE)-driven cytoprotective protein expression. The activation of Nrf2 signaling plays a crucial role in preventing cells from oxidative stress.
Mode of Action
This compound interacts with its target, Nrf2, leading to the activation of EpRE (electrophile responsive element) mediated gene expression . This interaction results in an increase in the cell’s defense mechanism against oxidative stress. The balance between the electrophilicity or pro-oxidant activity of this compound underlies the Nrf2 induction .
Biochemical Pathways
This compound affects the PI3K/AKT signaling pathway, which is associated with cell proliferation and apoptosis . It inhibits the phosphorylated PI3K/AKT molecules mediated cyclin-D1 and PCNA, thereby inducing apoptosis . This is observed by the increased proapoptotic mediators Bax, cleaved PARP, cytochrome-c, caspase-9, and caspase-3, and decreased Bcl-2 expression .
Pharmacokinetics
A specific, simple, sensitive Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination and pharmacokinetic study of this compound . After oral administration of 0.82 g/kg of Rubia cordifolia extract, the maximum plasma concentrations (Cmax) were 70.10 ± 11.78 ng/mL for this compound . The time for maximal concentration (Tmax) was 1.61 ± 0.24 h for this compound .
Result of Action
This compound has been shown to induce apoptosis in cancer cells, such as A549 lung cancer cells . It also causes DNA base damage possibly mediated by Cu (I)/Cu (II) redox cycle both with and without ROS generation . This DNA damage is likely to play an important role in its carcinogenicity .
Action Environment
Environmental factors, including geographical, soil, and climatic conditions, can influence the content of this compound in Rubia cordifolia . For instance, higher temperature and shorter sunshine duration facilitate the synthesis of this compound . Additionally, the efficiency of intracellular Nrf2 activation by this compound will depend on their pKa and level of deprotonation at the intracellular pH, the oxidation potential of their deprotonated form, and the intracellular GSH levels .
Safety and Hazards
Future Directions
Purpurin-18 can be easily isolated from green plants of all kinds ranging from seaweed to spinach leaves . It presents an economically feasible source for a very promising anticancer drug . It is suitable for many modern approaches, either as photo- and sonosensitizers in photodynamic and sonodynamic cancer therapy, respectively, or in tumor imaging and diagnosis .
properties
IUPAC Name |
1,2,4-trihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQQADTFFCFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021214 | |
| Record name | Purpurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange or red solid; [Merck Index] Dark brown powder; [Aldrich MSDS] | |
| Record name | 1,2,4-Trihydroxy-9,10-anthracenedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9871 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
81-54-9 | |
| Record name | Purpurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purpurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PURPURIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purpurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-trihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PURPURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1GT81LS6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


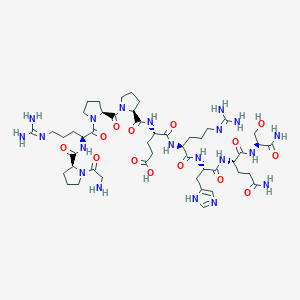

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
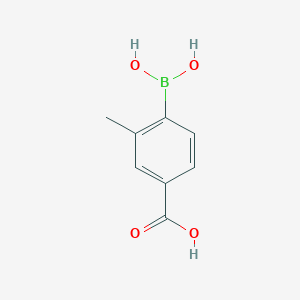
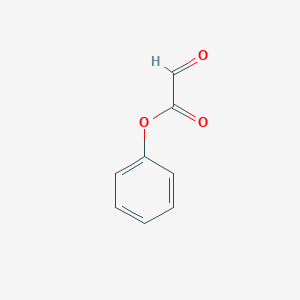
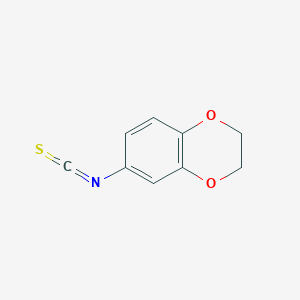
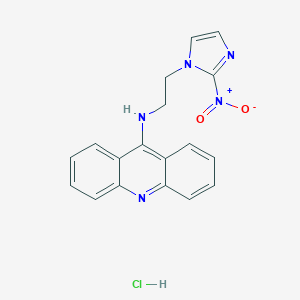
![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)
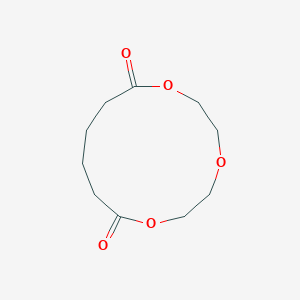
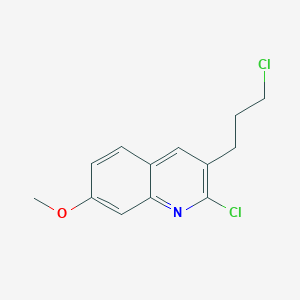
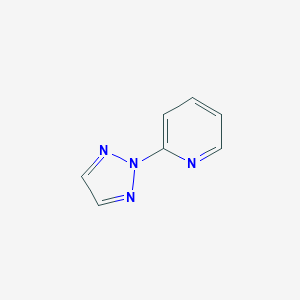
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
